2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality 2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structural features suggest potential anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, such as NF-κB and COX-2. Preclinical studies using cellular models and animal models have demonstrated promising results in reducing inflammation .
- The nitrophenyl moiety in the compound may contribute to its cytotoxic effects. Studies have explored its impact on cancer cell lines, particularly in solid tumors. Researchers investigate its mechanism of action, potential targets, and synergistic effects with existing chemotherapeutic agents .
- Given the compound’s unique structure, it has been evaluated for neuroprotective properties. In vitro and in vivo experiments suggest that it may mitigate oxidative stress, protect neurons, and enhance cognitive function. Further research aims to elucidate its precise mechanisms .
- The thieno[3,4-c]pyrazole scaffold has attracted interest as a potential antimicrobial agent. Researchers have assessed its efficacy against bacterial strains, including drug-resistant pathogens. Investigations focus on both Gram-positive and Gram-negative bacteria .
- Some studies suggest that this compound exhibits analgesic properties. Researchers have explored its impact on pain pathways, including nociceptive signaling and central pain modulation. Clinical trials are needed to validate its efficacy in managing pain .
- Chemists and medicinal chemists have conducted SAR studies to optimize the compound’s pharmacological properties. By modifying specific functional groups, they aim to enhance its bioavailability, selectivity, and safety profile. These studies guide further drug development .
Anti-Inflammatory Activity
Anticancer Properties
Neuroprotective Effects
Antimicrobial Activity
Analgesic Potential
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
2-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-18(10-13-4-2-1-3-5-13)20-19-16-11-27-12-17(16)21-22(19)14-6-8-15(9-7-14)23(25)26/h6-9,13H,1-5,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAHQUAKOICTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.